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molecular formula C12H14O4 B8317257 ethyl 3,4-dihydro-6-hydroxy-2H-1-benzopyran-2-carboxylate

ethyl 3,4-dihydro-6-hydroxy-2H-1-benzopyran-2-carboxylate

Cat. No. B8317257
M. Wt: 222.24 g/mol
InChI Key: OYFPTLYUXQSQBP-UHFFFAOYSA-N
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Patent
US04785017

Procedure details

A solution of 8.75 g of ethyl 6-hydroxychromone-2-carboxylate in 200 ml of acetic acid was hydrogenated in the presence of 2 g of 10% palladium on charcoal at 50 psi and room temperature by shaking the suspension over a period of 17 hours. The catalyst was filtered and the filtrate was evaporated under reduced pressure to give 7.85 g of crude material. Purification of this compound by high-performance liquid chromatography (solvent system, hexane-ethyl acetate 3:1) yielded 4.9 g (59%) of pure crystalline racemic-3,4-dihydro-6-hydroxy-2H-1-benzopyran-2-carboxylic acid ethyl ester. Recrystallization from ethyl-acetate-hexane gave colorless solid, mp 72°-74° C.
Quantity
8.75 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
2 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[O:8][C:7]([C:12]([O:14][CH2:15][CH3:16])=[O:13])=[CH:6][C:5]2=O>C(O)(=O)C.[Pd]>[CH2:15]([O:14][C:12]([CH:7]1[CH2:6][CH2:5][C:4]2[CH:3]=[C:2]([OH:1])[CH:11]=[CH:10][C:9]=2[O:8]1)=[O:13])[CH3:16]

Inputs

Step One
Name
Quantity
8.75 g
Type
reactant
Smiles
OC=1C=C2C(C=C(OC2=CC1)C(=O)OCC)=O
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
2 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
by shaking the suspension over a period of 17 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give 7.85 g of crude material
CUSTOM
Type
CUSTOM
Details
Purification of this compound by high-performance liquid chromatography (solvent system, hexane-ethyl acetate 3:1)

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
C(C)OC(=O)C1OC2=C(CC1)C=C(C=C2)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.9 g
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 59%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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